1-(4-Nitrophenyl)-3-propanoylpiperidin-2-one
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Overview
Description
1-(4-Nitrophenyl)-3-propanoylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones It features a piperidine ring substituted with a 4-nitrophenyl group and a propanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-3-propanoylpiperidin-2-one typically involves the reaction of 4-nitrobenzaldehyde with piperidin-2-one in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 1-(4-Aminophenyl)-3-propanoylpiperidin-2-one.
Oxidation: Corresponding oxides and other oxidized derivatives.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Scientific Research Applications
1-(4-Nitrophenyl)-3-propanoylpiperidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or receptors, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)-3-acetylpiperidin-2-one: Similar structure but with an acetyl group instead of a propanoyl group.
1-(4-Nitrophenyl)-3-butanoylpiperidin-2-one: Similar structure but with a butanoyl group instead of a propanoyl group.
1-(4-Nitrophenyl)-3-isobutyrylpiperidin-2-one: Similar structure but with an isobutyryl group instead of a propanoyl group.
Uniqueness
1-(4-Nitrophenyl)-3-propanoylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanoyl group influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H16N2O4 |
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Molecular Weight |
276.29 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C14H16N2O4/c1-2-13(17)12-4-3-9-15(14(12)18)10-5-7-11(8-6-10)16(19)20/h5-8,12H,2-4,9H2,1H3 |
InChI Key |
XFKZSDQXHQXLGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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